molecular formula C20H16FN5O2 B3409921 N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-78-6

N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B3409921
CAS No.: 895009-78-6
M. Wt: 377.4 g/mol
InChI Key: SQTPIKYTVOUTPI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative with a molecular framework notable for its fused heterocyclic core. This compound features two aromatic substituents: a 4-fluorophenyl group attached via an acetamide linkage and a 2-methylphenyl group directly bonded to the pyrazolo-pyrimidine scaffold. The fluorine atom and methyl group at ortho/para positions confer distinct electronic and steric properties, making this compound a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-13-4-2-3-5-17(13)26-19-16(10-23-26)20(28)25(12-22-19)11-18(27)24-15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTPIKYTVOUTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Trends :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (target compound) and trifluoromethoxy () enhance stability and binding to electron-deficient targets.
  • Alkyl Chains : Ethyl () and butyl () groups improve lipophilicity but may reduce solubility.
  • Methoxy Groups : Improve solubility () but may reduce membrane penetration due to polarity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-ethylphenyl)-... () Compound
LogP Estimated ~3.2 Higher (~3.8 due to ethyl) ~4.1 (trifluoromethoxy)
Solubility Moderate (fluorine) Low (alkyl chain) Very low (CF3O group)
Metabolic Stability Likely high (fluorine resists oxidation) Moderate (ethyl susceptible to CYP450) High (CF3O stable)

Insights :

  • Fluorine in the target compound balances lipophilicity and metabolic stability.
  • Trifluoromethoxy () improves bioavailability but may complicate formulation due to low solubility.

Optimization Opportunities :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    Reactant of Route 2
    Reactant of Route 2
    N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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